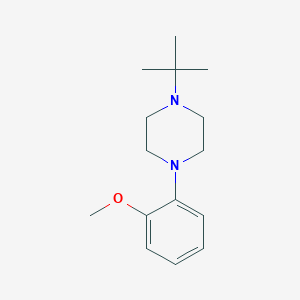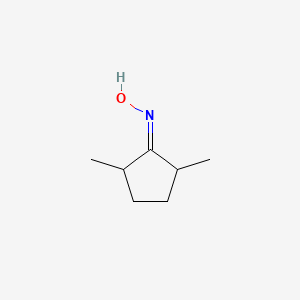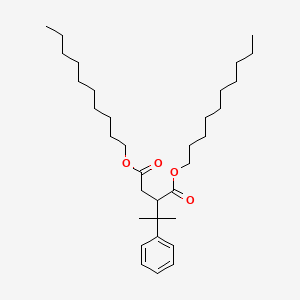![molecular formula C10H14AsCl2NO3 B14738023 [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid CAS No. 5185-71-7](/img/structure/B14738023.png)
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is an organoarsenic compound with the molecular formula C10H14AsCl2NO3 It is known for its unique chemical structure, which includes both chloroethyl and arsonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid typically involves the reaction of 4-aminophenylarsonic acid with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-aminophenylarsonic acid: This intermediate is synthesized through the nitration of aniline followed by reduction and subsequent arsonation.
Reaction with 2-chloroethylamine hydrochloride: The 4-aminophenylarsonic acid is then reacted with 2-chloroethylamine hydrochloride in the presence of a suitable base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsonic oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Biology: The compound is used in biochemical studies to investigate the effects of arsenic-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid involves the formation of DNA cross-links through the chloroethyl groups. These cross-links can disrupt DNA replication and transcription, leading to cell death. The arsonic acid group may also contribute to the compound’s biological activity by interacting with cellular proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-chloroethyl)amino]phenylacetic acid: Similar in structure but with an acetic acid group instead of an arsonic acid group.
4-[bis(2-chloroethyl)amino]phenylalanine: Contains an amino acid moiety, making it structurally similar but with different biological properties.
Uniqueness
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is unique due to the presence of both chloroethyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
5185-71-7 |
|---|---|
Molecular Formula |
C10H14AsCl2NO3 |
Molecular Weight |
342.05 g/mol |
IUPAC Name |
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C10H14AsCl2NO3/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15,16)17/h1-4H,5-8H2,(H2,15,16,17) |
InChI Key |
RXMOZLCWMOBJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)
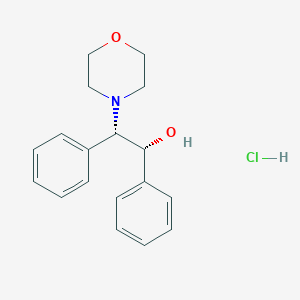
![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)
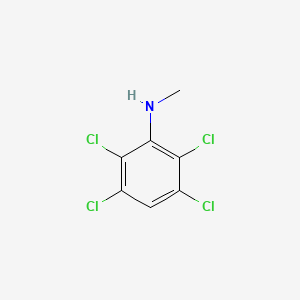
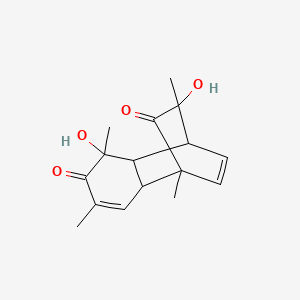
![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)

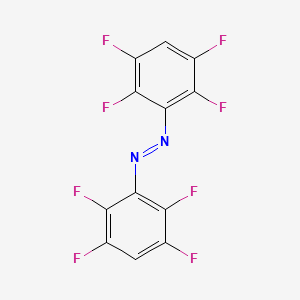
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)

